Cas no 45530-21-0 (2,5-Oxazolidinedione,4-methyl-, (-)-)

45530-21-0 structure
Product name:2,5-Oxazolidinedione,4-methyl-, (-)-
2,5-Oxazolidinedione,4-methyl-, (-)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Oxazolidinedione,4-methyl-, (-)-
- 2,5-Oxazolidinedione,4-methyl-,(-)-(9CI)
- (+-)-4-Methyl-oxazolidin-2,5-dion
- (+-)-4-methyl-oxazolidine-2,5-dione
- 4-methyl-oxazolidine-2,5-dione
- AC1L2ASB
- AG-E-91520
- alanine-N-carboxy anhydride
- Butanedioicacid, hydroxy-, zinc salt (1:1) (9CI)
- CTK1A6243
- DL-4-methyl-1,3-oxazolidine-2,5-dione
- DL-Aepfelsaeure,
- DL-alanine-N-carboxanhydride
- EINECS 220-647-4
- MALIC ACID, ZINC SALT
- Malic acid, zinc salt (1:1) (8CI)
- N-carboxyanhydrides of alanine
- zinc malate
- Zincmalate (7CI)
- 30291-41-9
- MFCD03411277
- 45530-21-0
- CS-0328034
- AKOS016014681
- FT-0698464
- 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one
- NSC524103
- EINECS 250-114-1
- EINECS 214-759-2
- NSC-524103
- DL-Alanine-N-carboxy anhydride
- L-Alanine N-carboxyanhydride
- 4-methyl-1,3-oxazolidine-2,5-dione
- NS00079515
- Ala-NCA
- FT-0698196
- SCHEMBL280456
- FD21041
- (1)-4-Methyloxazolidine-2,5-dione
- 2,5-oxazolidinedione, 4-methyl-
- FT-0689536
- SY103956
- BCP18817
- J-650094
- 4-Methyloxazolidine-2,5-dione
- 1192-73-0
- DTXSID90922888
-
- Inchi: InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)
- InChI Key: DTETYCNJKAUROO-UHFFFAOYSA-N
- SMILES: O=C1NC(C)C(=O)O1
Computed Properties
- Exact Mass: 115.027
- Monoisotopic Mass: 115.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4A^2
- XLogP3: -0.1
Experimental Properties
- Density: 1.296
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.447
2,5-Oxazolidinedione,4-methyl-, (-)- Related Literature
-
1. 749. Reaction of N-carboxy-α-amino-acid anhydrides with hydrochlorides of hydroxylamine, O-alkylhydroxylamines, and amines; syntheses of amino-hydroxamic acids, amido-oxy-peptides, and α-amino-acid amidesYehuda Knobler,Shmuel Bittner,Max Frankel J. Chem. Soc. 1964 3941
-
Jingwei Fan,Richen Li,Hai Wang,Xun He,Tan P. Nguyen,Rachel A. Letteri,Jiong Zou,Karen L. Wooley Org. Biomol. Chem. 2017 15 5145
-
3. Synthetic enzymes. Part 2. Catalytic asymmetric epoxidation by means of polyamino-acids in a triphase systemSebastián Juliá,Joan Guixer,Jaume Masana,José Rocas,Stefano Colonna,Rita Annuziata,Henriette Molinari J. Chem. Soc. Perkin Trans. 1 1982 1317
-
Y. Knobler,S. Bittner,D. Virov,Max Frankel J. Chem. Soc. C 1969 1821
-
Ji-Yu Lin,Po-Liang Lai,Yuan-Kai Lin,Sydney Peng,Li-Yu Lee,Chieh-Nan Chen,I-Ming Chu Polym. Chem. 2016 7 2976
45530-21-0 (2,5-Oxazolidinedione,4-methyl-, (-)-) Related Products
- 30291-41-9(DL-Alanine-N-carboxy Anhydride)
- 33043-54-8(L-Serine N-Carboxyanhydride)
- 2224-52-4(N-Carboxyalanine Anhydride)
- 4829-14-5((R)-4-Methyloxazolidine-2,5-dione)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
